N,N-Diethyl-4,6-bis(4-fluorophenyl)-1,2,3-triazin-5-amine
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Overview
Description
N,N-Diethyl-4,6-bis(4-fluorophenyl)-1,2,3-triazin-5-amine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of two 4-fluorophenyl groups and a diethylamino group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4,6-bis(4-fluorophenyl)-1,2,3-triazin-5-amine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, with amines or other nucleophiles.
Introduction of Fluorophenyl Groups: The 4-fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions, where fluorobenzene derivatives react with the triazine ring.
Attachment of the Diethylamino Group: The diethylamino group can be introduced through alkylation reactions, where diethylamine reacts with the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4,6-bis(4-fluorophenyl)-1,2,3-triazin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one or more substituents on the triazine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halides, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced compounds.
Scientific Research Applications
N,N-Diethyl-4,6-bis(4-fluorophenyl)-1,2,3-triazin-5-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials, such as polymers, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4,6-bis(4-fluorophenyl)-1,2,3-triazin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-4,6-bis(naphthalen-2-yloxy)-1,3,5-triazin-2-amine: This compound has naphthalen-2-yloxy groups instead of 4-fluorophenyl groups.
2-Phenyl-4,6-bis(prop-2-yn-1-yloxy)-1,3,5-triazine: This compound features prop-2-yn-1-yloxy groups and a phenyl group.
Uniqueness
N,N-Diethyl-4,6-bis(4-fluorophenyl)-1,2,3-triazin-5-amine is unique due to the presence of 4-fluorophenyl groups, which can impart distinct chemical and biological properties. The fluorine atoms can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
501034-21-5 |
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Molecular Formula |
C19H18F2N4 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N,N-diethyl-4,6-bis(4-fluorophenyl)triazin-5-amine |
InChI |
InChI=1S/C19H18F2N4/c1-3-25(4-2)19-17(13-5-9-15(20)10-6-13)22-24-23-18(19)14-7-11-16(21)12-8-14/h5-12H,3-4H2,1-2H3 |
InChI Key |
ARPQTESGOBUOAR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(N=NN=C1C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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